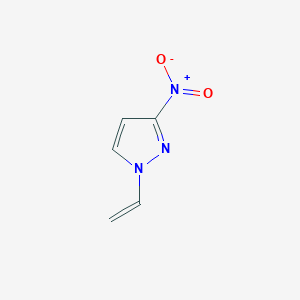nitrosoamine](/img/structure/B13626181.png)
[2-(Dimethylamino)ethyl](ethyl)nitrosoamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethylnitrosoamine is a chemical compound with a complex structure that includes both dimethylamino and ethyl groups attached to a nitrosoamine core
Preparation Methods
The synthesis of 2-(Dimethylamino)ethylnitrosoamine typically involves the reaction of dimethylamine with ethyl nitrite under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the nitrosoamine group. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
2-(Dimethylamino)ethylnitrosoamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitroso group is replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro compounds, amines, and substituted derivatives.
Scientific Research Applications
2-(Dimethylamino)ethylnitrosoamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to interact with DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylnitrosoamine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitroso group can form covalent bonds with DNA, leading to mutations and potential anticancer effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar compounds to 2-(Dimethylamino)ethylnitrosoamine include:
N-Nitrosodimethylamine: Known for its carcinogenic properties, it shares the nitrosoamine core but lacks the ethyl group.
N-Nitrosoethylmethylamine: Similar in structure but with different alkyl groups, it also exhibits biological activity.
N-Nitrosodiethylamine: Another related compound with two ethyl groups, it is studied for its toxicological effects.
The uniqueness of 2-(Dimethylamino)ethylnitrosoamine lies in its specific combination of dimethylamino and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-ethylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3 |
InChI Key |
CHNAHEBRBOTHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)







![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
